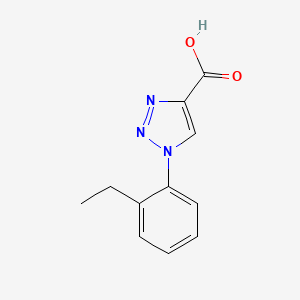

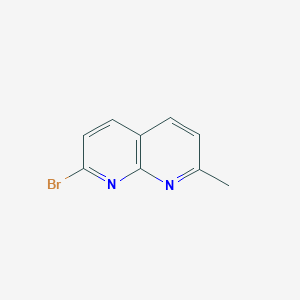

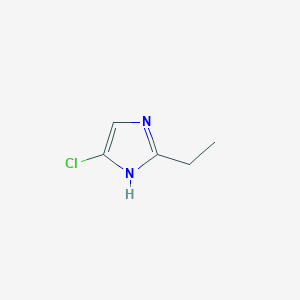

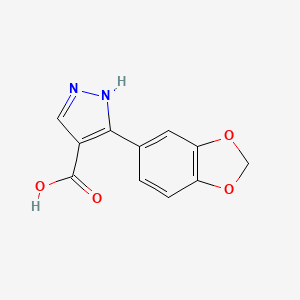

2-Bromo-7-methyl-1,8-naphthyridine

説明

“2-Bromo-7-methyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . Naphthyridine derivatives are broadly spread in naturally occurring products and play a vital role in therapeutic products . They have a wide spectrum of biological effects, including anti-inflammatory, antimalarial, antifungal, and antibacterial properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including “2-Bromo-7-methyl-1,8-naphthyridine”, has been a topic of interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The molecular structure of “2-Bromo-7-methyl-1,8-naphthyridine” can be represented by the InChI code: 1S/C9H6Br2N2/c10-5-7-3-1-6-2-4-8(11)13-9(6)12-7/h1-4H,5H2 .

科学的研究の応用

Antimalarial Activity

Research indicates that derivatives of 1,8-naphthyridine, such as 7-bromo-1,5-naphthyridin-4-amines, exhibit significant antimalarial activity. In studies, these compounds demonstrated effectiveness in treating mice infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).

Bromination Process

A paper detailed the bromination process of 2-methyl-1,8-naphthyridine derivatives, including the production of monobrominated 2-bromomethyl-1,8-naphthyridine derivatives. This process involves using N-bromosuccimide as the bromination agent under infrared light (吴娜 et al., 2014).

Copper-Catalyzed Amination

A study reported the copper-catalyzed amination of bromonaphthyridines at room temperature. This methodology provides an alternative route to functional 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).

Biological Activities and Therapeutic Applications

1,8-Naphthyridine derivatives, including 2-Bromo-7-methyl-1,8-naphthyridine, have a wide range of biological properties. They have been found to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. Moreover, they show potential in treating neurological disorders like Alzheimer's disease, multiple sclerosis, and depression (Madaan et al., 2015).

Antibacterial Activity

Research has been conducted to evaluate the antibacterial activity of 1,8-naphthyridine sulfonamides. The study aimed to assess their effectiveness against strains carrying TetK and MrsA efflux pumps in Staphylococcus aureus (Oliveira-Tintino et al., 2020).

Binding to Cytosine in DNA Duplexes

Another study focused on the impact of substituent modifications on the binding affinity of various 2-amino-1,8-naphthyridines to cytosine opposite an AP site in DNA duplexes. This research is significant in understanding how these compounds interact at the molecular level (Sato et al., 2009).

将来の方向性

The future directions for “2-Bromo-7-methyl-1,8-naphthyridine” and related compounds could involve further exploration of their biological activities and development of more ecofriendly, safe, and atom-economical approaches for their synthesis . Additionally, their potential as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, or self-assembly host–guest systems could be investigated .

特性

IUPAC Name |

2-bromo-7-methyl-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKMNSPEIMOGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-7-methyl-1,8-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B1437923.png)

![4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carbaldehyde](/img/structure/B1437928.png)

![1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1437935.png)

![3-[(2-Methylbenzyl)thio]-1-propanamine](/img/structure/B1437938.png)